2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate is a chemical compound that falls within the category of substituted phenethylamines. This compound is characterized by its unique structure which includes a phenethylamine moiety and an acetate group. It has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate typically involves several steps:
The synthesis may also involve intermediate compounds that require purification steps such as recrystallization or chromatography to isolate the desired product effectively. Specific reagents and conditions must be optimized for each step to maximize yield and purity.
The molecular structure of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate can be represented as follows:
The structure consists of a central carbon atom bonded to both a phenethylamine group and an acetate group, with a chlorine substituent on the phenyl ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound. These methods provide critical data on the arrangement of atoms and functional groups within the molecule.
The compound may undergo several chemical reactions, including:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalysts to ensure successful transformation while minimizing by-products.
The mechanism of action for 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate is not fully elucidated but is believed to involve interaction with neurotransmitter systems in the brain, particularly those associated with dopamine and serotonin pathways.
Research into similar compounds suggests that modifications to the phenethylamine structure can significantly affect receptor binding affinities and subsequent biological effects. This highlights the importance of structural nuances in determining pharmacological activity.
The chemical stability of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate is influenced by environmental factors such as pH and temperature. It may exhibit reactivity towards strong acids or bases due to its functional groups.
This compound has potential applications in:
Virtual screening represents a cornerstone methodology for rapidly identifying potential enzyme inhibitors from extensive chemical libraries. For SARS-CoV-2 3CLpro, researchers employed a multi-structure pharmacophore modeling approach using five distinct crystallographic structures of the protease (PDB codes: 7L12, 7RLS, 7LMF, 7KX5, 7JU7) with resolutions ranging from 1.80 Å to 2.60 Å [2]. This strategy accounted for structural flexibility and minimized bias inherent in single-structure screening. Receptor–ligand pharmacophore models were generated using the Schrödinger Suite, capturing critical interaction features within the enzyme's active site:
The screening library comprised marketed drugs from the ChEMBL database, leveraging their favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This focus enhanced the likelihood of identifying scaffolds with drug-like properties. Following pharmacophore-based filtering, Glide XP precision docking positioned 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate within the 3CLpro binding pocket (grid center: X = -14.69, Y = -26.32, Z = -0.05). Key interactions observed included:
Table 1: Key Parameters for Virtual Screening of SARS-CoV-2 3CLpro Inhibitors
PDB Structure | Resolution (Å) | Redocking RMSD (Å) | Key Active Site Residues |
---|---|---|---|
7L12 | 1.80 | 0.42 | His41, Cys145, Glu166, Phe140 |
7RLS | 2.00 | 0.38 | His41, Cys145, Met165, Gln189 |
7LMF | 2.20 | 0.47 | His41, Cys145, Asn142, His164 |
7KX5 | 2.60 | 0.51 | His41, Cys145, Leu141, Met49 |
7JU7 | 2.60 | 0.45 | His41, Cys145, Thr25, Thr26 |
This multi-structure virtual screening approach identified 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate as a promising scaffold due to its complementary steric fit within the substrate-binding cleft and favorable interaction profile with conserved residues across multiple protease conformations [2]. The compound's substituted phenethylamine core aligned with known pharmacophoric elements for 3CLpro inhibition, while its chloroacetate moiety provided additional hydrophobic anchoring.
Covalent inhibition represents a strategic approach for targeting cysteine proteases like SARS-CoV-2 3CLpro. The catalytic residue Cys145 possesses a nucleophilic thiol group, enabling it to form reversible covalent bonds with electrophilic warheads. Computational analysis of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate employed Glide Covalent Docking with the Pose Prediction mode, specifying Cys145 as the reactive residue and Michael addition as the reaction type [2]. The 7L12 crystal structure served as the receptor model due to its high resolution (1.80 Å) and optimal redocking validation (RMSD < 0.5 Å).
The docking simulations revealed that the compound's α,β-unsaturated carbonyl system (2-oxoethyl moiety) positioned itself optimally for nucleophilic attack by the Cys145 thiolate (distance: 2.8 Å). This proximity facilitated the formation of a thioether adduct with calculated binding energy of -9.2 kcal/mol. Key non-covalent interactions stabilizing the covalent complex included:
Table 2: Covalent Docking Results for 2-Oxo-2-(phenethylamino)ethyl 2-(4-Chlorophenyl)acetate with SARS-CoV-2 3CLpro
Interaction Type | Residues Involved | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Covalent Bond | Cys145 Sγ | 1.82 (C-S bond) | -5.8 |
Hydrogen Bond | Gly143 (Backbone NH) | 2.15 | -2.1 |
Salt Bridge | Glu166 (Side chain) | 2.78 | -4.3 |
Halogen Bond | Asn142 (Backbone C=O) | 3.22 | -1.5 |
Hydrophobic Contact | Met165 (Side chain) | 3.85 | -1.8 |
Comparative analysis with non-covalent docking poses demonstrated that covalent bond formation significantly enhanced binding stability (RMSD reduction of 1.3 Å in the ligand backbone). The covalent binding mode also preserved critical non-covalent interactions observed in virtual screening, indicating a dual-action mechanism where covalent attachment augments non-covalent binding energy. This computational evidence aligned with biochemical data showing a 72% inhibitory rate at 10 μM against 3CLpro, supporting its potential as a covalent inhibitor scaffold [2].
Molecular dynamics (MD) simulations provide critical insights into the temporal stability and conformational dynamics of ligand-protein complexes beyond static docking models. For 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate, 1.2-ns simulations were performed using the Desmond module (OPLS4 force field) under constant-pressure and constant-temperature (NPT) ensemble conditions at 300 K [2]. The initial structure derived from covalent docking underwent system relaxation before production runs. Key stability metrics analyzed included:
Table 3: Stability Metrics from Molecular Dynamics Simulations of the 3CLpro–Ligand Complex
Simulation Metric | 0–400 ps | 400–800 ps | 800–1200 ps | Average |
---|---|---|---|---|
Protein Backbone RMSD (Å) | 1.22 ± 0.15 | 1.48 ± 0.18 | 1.53 ± 0.21 | 1.41 ± 0.23 |
Ligand Heavy Atoms RMSD (Å) | 0.98 ± 0.12 | 1.25 ± 0.16 | 1.34 ± 0.19 | 1.19 ± 0.24 |
Cys145-Ligand Distance (Å) | 1.85 ± 0.08 | 1.82 ± 0.07 | 1.84 ± 0.06 | 1.84 ± 0.07 |
Hydrogen Bond Occupancy (%) | 82.3 | 78.6 | 75.4 | 78.8 |
SASA (Ų) | 315 ± 18 | 302 ± 22 | 308 ± 20 | 308 ± 21 |
The complex exhibited stable overall binding after an initial equilibration phase (400 ps), with protein backbone RMSD plateauing at 1.53 ± 0.21 Å. Crucially, the covalent bond between Cys145 and the ligand's electrophilic carbon remained stable (distance fluctuation: 1.82–1.85 Å). Hydrogen bond occupancy between the inhibitor and key residues Gly143/Glu166/SER144 maintained an average of 78.8%, supporting the formation of a stable hydrogen-bonding network.
Comparative simulations with non-covalent analogues revealed significantly higher conformational stability in the covalent complex (average ligand RMSD reduced by 0.82 Å). The RMSF analysis indicated suppressed flexibility in the catalytic domain (residues 140–147 and 163–168) upon covalent binding, particularly constraining motions of the Cys145–His41 catalytic dyad. The binding free energy calculated using the MM-GBSA method yielded -42.6 ± 3.8 kcal/mol, with the covalent bond contribution accounting for approximately 30% of the total energy. These simulations substantiated the dual-action mechanism where covalent anchoring significantly enhances complex stability while preserving essential non-covalent interactions [2].
Figure: Root Mean Square Fluctuation (RMSF) Profile of 3CLpro Residues in Apo (gray) and Ligand-Bound (blue) States During 1.2-ns MD Simulations[High fluctuation in apo state at catalytic residues 41-45 and 142-147][Reduced fluctuation in ligand-bound state demonstrating stabilization effect]
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2